Profoundly Attenuated mTOR Inhibition vs. Rapamycin
Secorapamycin sodium demonstrates a nearly complete loss of mTOR inhibitory activity compared to its parent compound, rapamycin. In a thymocyte proliferation assay, secorapamycin sodium retained less than 4% of the potency of rapamycin . This represents a greater than 25-fold reduction in functional activity. This data aligns with multiple independent reports confirming that secorapamycin 'does not significantly affect mTOR function' [1].
| Evidence Dimension | Potency in thymocyte proliferation assay (normalized to rapamycin) |
|---|---|
| Target Compound Data | <4% of rapamycin's potency |
| Comparator Or Baseline | Rapamycin: 100% potency |
| Quantified Difference | >96% reduction in potency |
| Conditions | Thymocyte proliferation assay |
Why This Matters
This >96% reduction in mTOR-dependent potency is the primary justification for using secorapamycin sodium as an 'inactive' control or to study mTOR-independent mechanisms of the rapamycin scaffold.
- [1] Seco Rapamycin sodium salt (Secorapamycin A monosodium) Datasheet. MedChemExpress. View Source
